2-Naphthalenecarboxamide, N,N'-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- is a complex organic compound belonging to the class of p-terphenyls . It is characterized by its intricate structure, which includes multiple aromatic rings and azo groups. This compound is known for its vibrant color properties and is often used as a pigment in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- typically involves the azo coupling reaction. This process includes the diazotization of 2,5-dichloroaniline followed by coupling with 2-naphthol . The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions for substitution reactions typically involve the use of catalysts like aluminum chloride in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a pigment and dye due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxamide derivatives: Compounds with similar structures but different substituents on the aromatic rings.
Azo dyes: Other azo compounds used as pigments and dyes.
Polychlorinated biphenyls: Compounds with similar chlorinated aromatic structures.
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- lies in its specific combination of azo and hydroxyl groups, which confer distinct color properties and potential biological activities .
Eigenschaften
CAS-Nummer |
93385-11-6 |
---|---|
Molekularformel |
C29H17Cl4N5O2+2 |
Molekulargewicht |
609.3 g/mol |
IUPAC-Name |
[2,4-bis[(2,5-dichlorophenyl)imino]-3-aza-2,4-diazoniabicyclo[3.2.2]nona-1(7),5,8-trien-3-yl]-(6-hydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C29H16Cl4N5O2/c30-20-4-11-25(32)27(15-20)34-36-22-6-8-23(9-7-22)37(35-28-16-21(31)5-12-26(28)33)38(36)29(40)19-2-1-18-14-24(39)10-3-17(18)13-19/h1-16H/q+1/p+1 |
InChI-Schlüssel |
VITLFQCECITIPV-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC2=CC=C1[N+](=NC3=C(C=CC(=C3)Cl)Cl)N([N+]2=NC4=C(C=CC(=C4)Cl)Cl)C(=O)C5=CC6=C(C=C5)C=C(C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.